molecular formula C26H27F2NO4 B10772315 (3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid

(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid

Cat. No.: B10772315
M. Wt: 455.5 g/mol
InChI Key: NRLBNECCSXRCMS-CXYUPCIPSA-N
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Description

  • Preparation Methods

    • The synthetic routes and reaction conditions for “PMID15686906C29” are not directly documented in the available sources.
    • Industrial production methods remain undisclosed as well.
  • Chemical Reactions Analysis

    • While specific reactions are not detailed, we can discuss its general properties.
    • “PMID15686906C29” is a transmembrane glycoprotein that serves as the rate-limiting enzyme in cholesterol biosynthesis and the biosynthesis of nonsterol isoprenoids.
    • Common reagents and conditions for its reactions are not explicitly specified.
  • Scientific Research Applications

    • “PMID15686906C29” has implications across various fields:

        Chemistry: Its role in cholesterol biosynthesis impacts lipid metabolism.

        Biology: It is essential for normal cell function, including the biosynthesis of ubiquinone and geranylgeranyl proteins.

        Medicine: It is associated with cardiovascular diseases, dyslipidemia, and multiple sclerosis.

        Industry: Its relevance extends to drug development and lipid-related therapies.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not listed in the available data.
    • Further research would be needed to explore its uniqueness in comparison to other molecules.

    Properties

    Molecular Formula

    C26H27F2NO4

    Molecular Weight

    455.5 g/mol

    IUPAC Name

    (E,3R,5S)-7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid

    InChI

    InChI=1S/C26H27F2NO4/c1-16(2)24-15-23(17-3-7-19(27)8-4-17)26(18-5-9-20(28)10-6-18)29(24)12-11-21(30)13-22(31)14-25(32)33/h3-12,15-16,21-22,30-31H,13-14H2,1-2H3,(H,32,33)/b12-11+/t21-,22-/m1/s1

    InChI Key

    NRLBNECCSXRCMS-CXYUPCIPSA-N

    Isomeric SMILES

    CC(C)C1=CC(=C(N1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

    Canonical SMILES

    CC(C)C1=CC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

    Origin of Product

    United States

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